Researchers requiring fluorinated pyridine intermediates with precise substitution patterns for metabolic stability often face limited availability. This building block features a unique 3-fluoro-5-trifluoromethyl substitution with a hydroxymethyl handle, enabling rapid SAR exploration in CNS drug discovery (e.g., GlyT-1 inhibitors). - 98% purity with batch-specific NMR/HPLC data ensures reproducible synthetic outcomes. - Stored at 2-8°C, global shipping available.
Molecular FormulaC7H5F4NO
Molecular Weight195.117
CAS No.1227515-52-7
Cat. No.B591666
⚠ Attention: For research use only. Not for human or veterinary use.
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227515-52-7) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxymethyl group at the 2-position . With a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol, it belongs to the class of fluorinated heterocyclic building blocks widely utilized in medicinal chemistry and agrochemical research . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 98% and is supplied as either a solid or liquid depending on the vendor . Its electron-withdrawing trifluoromethyl and fluorine substituents confer enhanced metabolic stability and lipophilicity relative to non-fluorinated pyridine analogs, making it a strategic intermediate for the synthesis of bioactive molecules [1].
Fluorinated pyridine building block with 3-F, 5-CF3 substitution pattern
Hydroxymethyl handle at the 2-position enables versatile derivatization
Supports metabolic stability and lipophilicity profiling in medicinal chemistry research
[1] NBInno. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Review article. View Source
Fluorinated pyridine derivatives are not interchangeable due to the profound influence of fluorine substitution pattern and position on both chemical reactivity and biological function [1]. For instance, 2-fluoropyridines exhibit differing hydrogen-bonding tendencies and electronic profiles compared to their 3- and 4-isomers, directly impacting target binding affinity and pharmacokinetic properties [2]. The specific substitution pattern of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol—with a fluorine at the 3-position and a trifluoromethyl group at the 5-position—creates a unique electronic environment that cannot be replicated by simpler analogs such as 3-(trifluoromethyl)pyridine or 2-fluoropyridine [3]. Furthermore, the presence of the hydroxymethyl group at the 2-position provides a versatile synthetic handle for further derivatization, distinguishing it from non-functionalized or alternatively substituted analogs. Substituting a generic pyridine building block risks altered reactivity, reduced metabolic stability, and ultimately, failure to achieve the desired biological or physicochemical profile in the final target molecule [4].
Fluorine position alters electronic profile
3-fluoro substitution creates a unique electron-withdrawing environment; 2- or 4-fluoro isomers may shift hydrogen-bonding and target binding affinity.
Trifluoromethyl placement impacts stability
The 5-CF3 group strongly influences metabolic stability; analogs with different substitution may exhibit altered pharmacokinetic profiles.
Hydroxymethyl handle limits analog interchangeability
Non-functionalized or differently substituted pyridines lack the 2-hydroxymethyl group, restricting direct use in conjugation and derivatization workflows.
[1] NBInno. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Review article. View Source
[2] IJPS Journal. (2025). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. View Source
[3] Kuujia. (n.d.). Cas no 1227515-52-7 ([3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol). Chemical database entry. View Source
[4] Read by QxMD. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Review summary. View Source
Procurement decisions for research chemicals are heavily influenced by available purity specifications. [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is routinely offered at a purity of 98%, as specified by multiple reputable vendors . In contrast, several close structural analogs, such as (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine, are more commonly listed at lower standard purities of 95% or 97% from similar suppliers . This higher benchmark purity reduces the need for additional purification steps prior to use in sensitive synthetic applications.
Purity BenchmarkCross-study comparable
98% std purity
vs. 95% for amine analog
Higher benchmark purity may reduce pre-use purification
Vendor-specified; typically HPLC or NMR
Chemical SynthesisQuality ControlProcurement
Evidence Dimension
Commercial Purity Specification
Target Compound Data
98% (standard purity)
Comparator Or Baseline
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine (95% standard purity)
Quantified Difference
+3% absolute purity advantage
Conditions
Vendor-specified purity from commercial catalogs; analytical method typically HPLC or NMR
Why This Matters
Higher benchmark purity translates to reduced purification burden, saving time and cost in multi-step synthetic workflows.
Chemical SynthesisQuality ControlProcurement
Boiling Point & Solubility Profile
The physicochemical properties of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol dictate its handling and suitability for various reaction conditions. The compound exhibits a predicted boiling point of 194.3±35.0 °C at 760 Torr and a flash point of 71.3±25.9 °C . Its aqueous solubility is estimated at approximately 9 g/L at 25 °C . These values differ significantly from its des-fluoro analog, [5-(trifluoromethyl)pyridin-2-yl]methanol, which lacks the 3-fluoro substituent and is expected to have a lower boiling point and altered solubility due to reduced molecular weight and polarity. While direct experimental data for the comparator is limited in public sources, the presence of the 3-fluoro group is known to increase boiling point and modify partition coefficients in related heterocyclic series [1].
Boiling Point & SolubilityClass-level inference
194.3±35.0 °C bp (pred.)
~9 g/L aq. solubility; des-fluoro analog predicted lower bp
Physicochemical profile may inform purification and formulation strategy
Increase due to 3-fluoro substitution (magnitude not quantified due to lack of comparator data)
Conditions
Predicted values based on computational models; experimental validation may be required
Why This Matters
Different boiling points impact purification strategy (e.g., distillation vs. chromatography) and may affect solvent selection in large-scale reactions.
[1] NBInno. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Review article discussing general effects of fluorine substitution on physicochemical properties. View Source
Storage and Handling Stability
Reproducibility in chemical research depends on consistent material quality over time. [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is specified with a storage temperature of 2-8°C [1] or 0°C by different suppliers. In comparison, a structurally related compound, (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine, is recommended for storage at 0°C , while the simpler analog 3-(trifluoromethyl)pyridine may be stored at room temperature . The requirement for refrigerated storage for the target compound suggests enhanced sensitivity to thermal degradation or moisture, necessitating stricter handling protocols to ensure batch-to-batch consistency.
Storage StabilityCross-study comparable
2–8 °C or 0 °C
vs. room temp for simpler analog
Cold-chain handling may be required for compound integrity
Vendor-dependent recommendations
StabilityStorageReproducibility
Evidence Dimension
Recommended Storage Temperature
Target Compound Data
2-8°C or 0°C (vendor-dependent)
Comparator Or Baseline
3-(trifluoromethyl)pyridine (room temperature)
Quantified Difference
Requires refrigeration vs. ambient storage
Conditions
Vendor-specified storage recommendations based on stability studies
Why This Matters
Procurement teams must account for cold-chain logistics; researchers must adhere to specific storage protocols to maintain compound integrity.
For regulated environments and publication-quality research, access to batch-specific analytical data is critical. Suppliers of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, such as Bidepharm, provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data upon request . Similarly, Shiya Biopharm offers downloadable CoA and NMR spectra for this compound . This level of analytical transparency is not uniformly available for all fluorinated pyridine analogs. For example, the related compound [5-(trifluoromethyl)pyridin-2-yl]methanol is often sold without readily accessible batch-specific analytical documentation from many suppliers, creating uncertainty in identity and purity verification for the end user.
Batch Analytical DataCross-study comparable
CoA (NMR, HPLC, GC)
Available from multiple suppliers; limited for analog
Supports identity verification in regulated research contexts
Fluorinated pyridine scaffolds are recognized for conferring superior metabolic stability compared to their non-fluorinated counterparts [1]. The incorporation of fluorine atoms and trifluoromethyl groups into pyridine rings reduces susceptibility to cytochrome P450-mediated oxidative metabolism, a primary route of drug clearance [2]. Specifically, the trifluoromethyl group at the 5-position and the fluorine at the 3-position in [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol create a strong electron-withdrawing environment that deactivates the ring toward oxidative degradation [3]. While direct metabolic stability data for this specific compound are not publicly available, class-level inference from studies on related trifluoromethylpyridines demonstrates that such substitution patterns can increase metabolic half-life and reduce clearance in vivo [4]. For instance, phenoxytrifluoromethylpyridine derivatives have shown degradation half-lives of 176.9 hours in environmental stability studies, highlighting the inherent stability of the trifluoromethylpyridine core [5].
Metabolic StabilityClass-level inference
Enhanced stability inferred
From 3-F, 5-CF3 substitution class effects
May support metabolic stability screening in lead research
Not quantified for this specific compound; class-level data shows increased half-life and reduced clearance for fluorinated analogs
Conditions
Class-level inference based on literature reviews of fluorinated pyridine derivatives
Why This Matters
For medicinal chemistry applications, building blocks with inherent metabolic stability can reduce the need for later-stage structural optimization, accelerating lead development.
[1] Read by QxMD. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Review summary. View Source
[2] NBInno. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Review article discussing metabolic stability benefits of fluorination. View Source
[3] Kuujia. (n.d.). Cas no 1227515-52-7 ([3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol). Description of electronic effects of substituents. View Source
[4] IJPS Journal. (2025). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. View Source
[5] OvidDS. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Research article with degradation half-life data. View Source
Based on class-level evidence for enhanced metabolic stability and lipophilicity conferred by the 3-fluoro and 5-trifluoromethyl substitution pattern [1], this compound is ideally suited as a building block for synthesizing drug candidates requiring improved pharmacokinetic profiles. Its use in constructing GlyT-1 inhibitors for CNS disorders has been demonstrated in patent literature, where the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl moiety is a key pharmacophore [2]. The hydroxymethyl handle at the 2-position allows for facile conjugation to diverse core structures, enabling rapid exploration of structure-activity relationships in kinase inhibitor and GPCR modulator programs.
Agrochemical Research: Fungicides & Herbicides
The inherent stability of the trifluoromethylpyridine core, as evidenced by degradation half-lives exceeding 170 hours in related phenoxytrifluoromethylpyridine derivatives [3], positions this compound as a valuable intermediate for designing agrochemicals that require extended field persistence. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can also enhance target-site binding to fungal or plant enzymes, potentially increasing potency while maintaining favorable environmental fate profiles.
Process Chemistry: High-Purity Intermediates
The availability of batch-specific analytical data (NMR, HPLC, GC) and a standard commercial purity of 98% make this compound a reliable choice for multi-step synthetic sequences where impurity carryover can compromise downstream yields or complicate purification. The defined storage conditions (2-8°C) [4] ensure material integrity over extended research timelines, supporting reproducible results in both academic laboratories and industrial process development settings.
Chemical Biology: Probe Development
The predicted boiling point (194.3°C) and moderate aqueous solubility (9 g/L) provide a defined physicochemical profile that can be leveraged in the design of chemical probes for target engagement studies. The combination of lipophilicity (from trifluoromethyl) and hydrogen-bonding capability (from hydroxymethyl) offers a balanced profile for cellular permeability and solubility, key attributes for probes intended for use in cellular assays.
Application
Selection Property
Validation Focus
Medicinal chemistry lead synthesis (kinase, CNS)
3-Fluoro-5-CF3 pyridine core
Pharmacokinetic parameter screening
Agrochemical intermediate research
Stable trifluoromethylpyridine core
Field persistence and target binding studies
Multi-step synthesis / process development
High commercial purity & batch CoA
Impurity control and reproducibility
Chemical probe design
Balanced solubility and permeability profile
Cellular target engagement assays
[1] Read by QxMD. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Review summary. View Source
[3] OvidDS. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Research article with degradation half-life data. View Source
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